NMDA Receptor Glycine Site Affinity: 7-Methyl vs. 8-Nitro Quinoxaline-6-carbonitrile Derivatives
Derivatives of quinoxaline-6-carbonitrile demonstrate a quantifiable, structure-dependent difference in affinity for the NMDA receptor glycine site. Specifically, the 7-methyl-8-nitro derivative (CHEMBL288839) exhibits an IC50 of 73 nM, representing a 38-fold higher potency compared to its close structural analog, the 8-nitro derivative (CHEMBL290747), which shows an IC50 of 2.80E+3 nM [1][2]. This highlights how minor modifications to the core scaffold, such as an additional methyl group, can dramatically alter target engagement.
| Evidence Dimension | Inhibitory potency at NMDA receptor glycine site |
|---|---|
| Target Compound Data | IC50: 73 nM (for 7-Methyl-8-nitro-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carbonitrile) |
| Comparator Or Baseline | IC50: 2,800 nM (for 8-Nitro-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carbonitrile) |
| Quantified Difference | 38-fold increase in potency |
| Conditions | Displacement of [3H]5,7-dichlorokynurenic acid (DCKA) binding in rat brain homogenate |
Why This Matters
This evidence demonstrates that strategic derivatization of the quinoxaline-6-carbonitrile core can yield a 38-fold improvement in target affinity, directly impacting the scientific selection of a lead compound for neurological studies.
- [1] BindingDB. (n.d.). BDBM50056598: 7-Methyl-8-nitro-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carbonitrile. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50056598&google=BDBM50056598. View Source
- [2] BindingDB. (n.d.). BDBM50056594: 8-Nitro-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carbonitrile. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50056594&google=BDBM50056594. View Source
